(s)-2-(Trifluoromethyl)pyrrolidine
Overview
Description
(s)-2-(Trifluoromethyl)pyrrolidine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring.
Mechanism of Action
Target of Action
Trifluoromethyl-containing compounds are known to have a wide range of biological activities .
Mode of Action
Trifluoromethyl-containing compounds are often used in the synthesis of diverse fluorinated compounds through selective C–F bond activation
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can play an important role in pharmaceuticals, agrochemicals, and materials .
Result of Action
Some trifluoromethyl-containing compounds have been found to possess antibacterial and insecticidal activities .
Biochemical Analysis
Biochemical Properties
(S)-2-(Trifluoromethyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The trifluoromethyl group in this compound can influence the enzyme’s activity, potentially leading to altered metabolic pathways . Additionally, this compound can interact with proteins involved in signal transduction, affecting their function and stability.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it may enhance or inhibit the expression of certain genes involved in metabolic processes, leading to changes in cellular function . Additionally, this compound can impact cellular processes such as apoptosis and proliferation, making it a potential candidate for cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For example, the trifluoromethyl group can form hydrogen bonds with amino acid residues in proteins, affecting their stability and function . Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the context. This modulation of enzyme activity can lead to significant changes in metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors to consider. Studies have shown that this compound remains stable under various conditions, but its long-term effects on cellular function can vary . For instance, prolonged exposure to this compound may lead to adaptive changes in cells, such as altered gene expression and metabolic flux.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can also affect metabolic flux, leading to changes in the levels of various metabolites. For example, this compound may influence the production of reactive oxygen species (ROS), which are involved in cellular signaling and stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds .
Industrial Production Methods
Industrial production methods for (s)-2-(Trifluoromethyl)pyrrolidine may involve large-scale radical trifluoromethylation processes, optimized for efficiency and yield. These methods are designed to produce the compound in quantities sufficient for commercial applications, ensuring consistency and purity .
Chemical Reactions Analysis
Types of Reactions
(s)-2-(Trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. Conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds .
Scientific Research Applications
(s)-2-(Trifluoromethyl)pyrrolidine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (s)-2-(Trifluoromethyl)pyrrolidine include other trifluoromethyl-containing pyrrolidines and related fluorinated organic compounds .
Uniqueness
The uniqueness of this compound lies in its specific trifluoromethyl group attached to the pyrrolidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(2S)-2-(trifluoromethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4-2-1-3-9-4/h4,9H,1-3H2/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINAMCOZNJHNIH-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382334 | |
Record name | (s)-2-(trifluoromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119580-41-5 | |
Record name | (s)-2-(trifluoromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-(trifluoromethyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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